5-Isopentyl-4-methyl-1H-pyrazole
Description
5-Isopentyl-4-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a methyl group at the 4-position and an isopentyl (3-methylbutyl) chain at the 5-position of the pyrazole ring. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their diverse chemical, biological, and material science applications. The substituents on the pyrazole ring significantly influence physicochemical properties such as solubility, thermal stability, and reactivity.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbutyl)-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-7(2)4-5-9-8(3)6-10-11-9/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
IYLUEGGPWGHYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopentyl-4-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters. For instance, the reaction of 4-methyl-3-penten-2-one with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of substituted aldehydes and hydrazines in the presence of a catalyst, such as copper or palladium, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazoles, including 5-Isopentyl-4-methyl-1H-pyrazole, often employs scalable and efficient methods. One-pot procedures, which combine multiple steps into a single reaction vessel, are favored for their simplicity and cost-effectiveness. For example, the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can produce pyrazoles in good yields . Additionally, the use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies reaction workup .
Chemical Reactions Analysis
Types of Reactions
5-Isopentyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazolones, while substitution reactions can produce various N-arylpyrazoles .
Scientific Research Applications
5-Isopentyl-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isopentyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles can act as inhibitors of enzymes, such as alcohol dehydrogenase, by binding to the active site and preventing substrate access . Additionally, they can modulate signaling pathways involved in inflammation and cell proliferation . The exact mechanism depends on the specific biological context and the structure of the pyrazole derivative.
Comparison with Similar Compounds
Substituent Effects on Structural and Electronic Properties
The position and nature of substituents on the pyrazole ring critically affect molecular behavior. Below is a comparative analysis of key analogs:
| Compound Name | Substituents | Key Properties/Effects |
|---|---|---|
| 5-Isopentyl-4-methyl-1H-pyrazole | 4-methyl, 5-isopentyl | Hydrophobic bulk from isopentyl may enhance lipophilicity; methyl at 4 stabilizes ring |
| 4-(Arylselanyl)-1H-pyrazoles [3] | 4-arylselanyl, 5-amino | Selenium introduces polarizability; amino group enhances hydrogen bonding |
| 1-p-Tolyl-pyrazolo[3,4-d]pyrimidines [2] | p-tolyl, fused pyrimidine | Extended conjugation increases planarity; tolyl group improves crystallinity |
In contrast, selenium-containing analogs (e.g., 4-(arylselanyl)-1H-pyrazoles) exhibit unique electronic effects due to selenium’s polarizable nature, which may enhance catalytic or biological activity .
Structural and Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy is pivotal for confirming pyrazole structures. For example:
- 4-(Arylselanyl)-1H-pyrazoles [3]: $ ^1H $ NMR shows characteristic peaks for amino (~5 ppm) and selanyl-associated protons.
- 5-Isopentyl-4-methyl-1H-pyrazole : Expected $ ^1H $ signals include a singlet for 4-methyl (~2.1 ppm) and multiplet resonances for the isopentyl chain (0.8–1.7 ppm).
Reactivity and Isomerization Trends
Pyrazole derivatives often exhibit isomerization under specific conditions. For instance, pyrazolo-triazolopyrimidines in undergo isomerization via ring rearrangement . While 5-Isopentyl-4-methyl-1H-pyrazole lacks fused rings, steric strain from the isopentyl group might predispose it to tautomerism or ring-opening reactions under harsh conditions.
Biological Activity
5-Isopentyl-4-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
IUPAC Name: 5-Isopentyl-4-methyl-1H-pyrazole
CAS Number: Not specified in the sources.
Synthesis
The synthesis of 5-Isopentyl-4-methyl-1H-pyrazole typically involves the reaction of suitable precursors under controlled conditions. Various methods have been reported, including:
- Condensation Reactions: Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization Processes: Following initial formation of an intermediate, cyclization leads to the formation of the pyrazole ring.
The biological activity of 5-Isopentyl-4-methyl-1H-pyrazole is believed to be mediated through several mechanisms:
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound can interact with various receptors, potentially altering signaling pathways associated with pain and inflammation.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including 5-Isopentyl-4-methyl-1H-pyrazole, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | IC50 (μmol/L) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| 5-Isopentyl-4-methyl-1H-pyrazole | TBD | Current Research |
Preliminary data suggest that 5-Isopentyl-4-methyl-1H-pyrazole may have an IC50 comparable to celecoxib, a well-known anti-inflammatory drug.
Antioxidant Activity
Another area of research focuses on the antioxidant potential of this compound. Pyrazoles have been reported to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases.
Case Studies
Several studies have explored the biological effects of pyrazole derivatives:
- In Vivo Studies: In animal models, compounds similar to 5-Isopentyl-4-methyl-1H-pyrazole demonstrated reduced inflammation in carrageenan-induced paw edema assays, indicating strong anti-inflammatory effects.
- Cell Culture Experiments: In vitro studies showed that these compounds could significantly decrease COX-2 and inducible nitric oxide synthase (iNOS) expression levels in cultured cells, further supporting their role as anti-inflammatory agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the alkyl groups or substitutions on the pyrazole ring can lead to enhanced biological activity:
| Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length | Enhanced lipophilicity and bioavailability |
| Electron-donating groups | Increased binding affinity to target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
